An In-depth Technical Guide to 3-Methylbutyl 2-Methylbutanoate: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 3-Methylbutyl 2-Methylbutanoate: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl 2-methylbutanoate, also known as isoamyl 2-methylbutyrate, is an organic compound classified as a fatty acid ester.[1] It is a volatile, colorless liquid recognized for its characteristic fruity, sweet, and apple-like aroma. This ester is found naturally in a variety of fruits, including apples, bananas, and strawberries, as well as in alcoholic beverages like cider, sherry, and red wine. Its pleasant organoleptic properties have led to its widespread use as a flavoring and fragrance agent in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3-methylbutyl 2-methylbutanoate.
Chemical Properties and Structure
The fundamental chemical and physical properties of 3-methylbutyl 2-methylbutanoate are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-methylbutyl 2-methylbutanoate |
| Synonyms | Isoamyl 2-methylbutyrate, Isopentyl 2-methylbutanoate |
| CAS Number | 27625-35-0 |
| Molecular Formula | C₁₀H₂₀O₂ |
| SMILES | CCC(C)C(=O)OCCC(C)C |
| InChI | 1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
| InChIKey | VGIRHYHLQKDEPP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 172.26 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Odor | Fruity, sweet, apple, berry |
| Boiling Point | 41 °C at 1.5 mmHg |
| Density | 0.857 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.413 |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Solubility | Insoluble in water |
Chemical Structure
The structure of 3-methylbutyl 2-methylbutanoate consists of a 2-methylbutanoate group esterified with a 3-methylbutanol (isoamyl alcohol) moiety.
Experimental Protocols
Synthesis: Fischer Esterification
A common and established method for the synthesis of esters like 3-methylbutyl 2-methylbutanoate is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2-methylbutanoic acid) with an alcohol (3-methyl-1-butanol).
Materials:
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2-Methylbutanoic acid
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3-Methyl-1-butanol (isoamyl alcohol)
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Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask, combine equimolar amounts of 2-methylbutanoic acid and 3-methyl-1-butanol.
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Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) while cooling the flask in an ice bath.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter to remove the drying agent and remove the solvent (if any was used during extraction) by rotary evaporation.
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Purify the crude ester by fractional distillation under reduced pressure to obtain pure 3-methylbutyl 2-methylbutanoate.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 3-methylbutyl 2-methylbutanoate, especially in complex matrices such as food and fragrance samples.
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu).
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Capillary column: A non-polar or medium-polarity column is typically used for the analysis of fruit esters. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
Typical GC-MS Conditions:
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Injector Temperature: 250 °C
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Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2][3]
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Oven Temperature Program:
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MS Ion Source Temperature: 230 °C[3]
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MS Quadrupole Temperature: 150 °C[3]
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Mass Range: Scan from m/z 40 to 400.
Sample Preparation: For liquid samples like fruit juices or alcoholic beverages, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to extract and concentrate the volatile esters before GC-MS analysis.
Biological Context
As a fatty acid ester, 3-methylbutyl 2-methylbutanoate is involved in general lipid metabolism.[1] In biological systems, esters are synthesized and hydrolyzed by enzymes. While specific signaling pathways directly modulated by 3-methylbutyl 2-methylbutanoate are not well-documented in publicly available literature, its formation in fruits is a result of the esterification of an alcohol (derived from amino acid metabolism) and an acyl-CoA (from fatty acid metabolism).
Safety Information
3-Methylbutyl 2-methylbutanoate is classified as a combustible liquid. It is also considered hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 2). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. Work should be performed in a well-ventilated area.
Conclusion
3-Methylbutyl 2-methylbutanoate is a significant contributor to the aroma profile of many natural and manufactured products. This guide has provided a detailed overview of its chemical properties, structure, and common analytical and synthetic methodologies. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound, facilitating its synthesis, analysis, and understanding of its role in biological systems. Further research into its potential biological activities and specific interactions with cellular signaling pathways could reveal novel applications for this versatile ester.
